molecular formula C9H14ClN3S B1379268 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride CAS No. 1864063-02-4

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride

Cat. No.: B1379268
CAS No.: 1864063-02-4
M. Wt: 231.75 g/mol
InChI Key: GSZJVZQKZPAYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride is a chemical compound known for its unique structural features and versatile applications in scientific research. This compound contains an azetidine ring, a pyrimidine ring, and a sulfanyl group, making it a valuable molecule in various fields such as organic synthesis, medicinal chemistry, and drug discovery.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride finds extensive use in scientific research due to its unique properties. It is utilized in:

    Chemistry: As a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound in drug discovery for developing new therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfanyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and pyrimidine derivatives, such as:

  • 2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine hydrochloride
  • Azetidine carboxylic acids
  • Oxetane derivatives

Uniqueness

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride is unique due to its combination of an azetidine ring, a pyrimidine ring, and a sulfanyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S.ClH/c1-6-3-7(2)12-9(11-6)13-8-4-10-5-8;/h3,8,10H,4-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZJVZQKZPAYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 3
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 4
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 5
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride
Reactant of Route 6
2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.